4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol is an organic compound with the molecular formula and a molecular weight of approximately 360.61 g/mol. This compound features a complex structure characterized by the presence of bromine, chlorine, and fluorine substituents on a phenolic framework, contributing to its unique chemical properties. The compound is known for its potential applications in medicinal chemistry and biological research due to its ability to interact with various biological targets .
The synthesis of 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol typically involves a multi-step synthetic route:
4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol has several notable applications:
Studies on the interactions of 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol with biological systems suggest that it may influence cellular processes through specific binding to proteins or enzymes. The precise mechanism of action remains under investigation, but it is hypothesized that the compound's unique functional groups facilitate these interactions, potentially leading to significant biological effects .
Several compounds share structural similarities with 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-2-fluorophenol | Lacks amino group; simpler structure | |
| 3-Chloro-4-fluoroaniline | Contains similar chloro and fluoro substitutions | |
| 4-Bromo-2-chlorophenol | Similar structure but lacks amino group |
The uniqueness of 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol lies in its combination of bromine, chlorine, and fluorine substituents along with an amino group. This specific arrangement enhances its reactivity and potential biological activity compared to similar compounds, making it a subject of interest in both synthetic chemistry and biological research .
Photoredox catalysis has emerged as a powerful tool for constructing C–N bonds under mild conditions, particularly in the synthesis of aminomethylated aromatics. For 4-bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol, this approach leverages the generation of α-aminoalkyl radicals from α-silylamines or tertiary amines, which subsequently undergo addition to electron-deficient aromatic systems.
The iron-based photoredox catalyst [Fe(III)(phtmeimb)₂]PF₆ enables visible light-driven generation of nucleophilic α-aminoalkyl radicals from α-trimethylsilylamines. These radicals engage in conjugate addition with brominated phenolic substrates, forming the critical C–N bond at the ortho position relative to the hydroxyl group. Comparative studies demonstrate that iron catalysts outperform traditional Ru(bpy)₃Cl₂ in terms of yield (82% vs. 68%) and functional group tolerance under green light irradiation (λ = 525 nm).
Parallel work by Remeur et al. established a Ni/photoredox dual catalytic system for aminomethylation of aryl halides. This method pairs Ru(bpy)₃(PF₆)₂-mediated oxidative desilylation of α-silylamines with nickel-catalyzed cross-coupling, achieving room-temperature functionalization of electron-deficient bromophenols. Key advantages include:
Table 1: Comparative Performance of Photoredox Catalysts in Aminomethylation
Mechanistic studies reveal a radical-polar crossover mechanism where photoredox-generated α-amino radicals add to the aromatic ring, followed by rearomatization through bromide elimination. This pathway avoids harsh acidic or basic conditions that could hydrolyze sensitive functionalities in the target molecule.
Classical diazotization-coupling chemistry provides an alternative route to install the (3-chloro-4-fluorophenyl)amino moiety. The process involves sequential diazotization of 3-chloro-4-fluoroaniline followed by electrophilic aromatic substitution on a brominated phenolic scaffold.
Critical steps include:
Table 2: Diazotization-Coupling Optimization Parameters
| Parameter | Optimal Range | Effect on Yield (%) |
|---|---|---|
| Reaction Temperature | 0–5°C (diazotization) | 78 → 92 |
| pH (Coupling Step) | 7.5–8.5 | 65 → 89 |
| Coupling Partner | 4-Bromo-2-hydroxybenzaldehyde | 91 |
The diazo coupling proceeds via azo linkage formation, with the hydroxyl group's para-directing effect ensuring regioselectivity. However, competing debromination (≤1.5 mol%) necessitates careful control of reaction duration and temperature, as evidenced in comparative hydrogenation studies.
Mechanochemical methods offer an eco-friendly alternative to traditional solution-phase synthesis, particularly advantageous for moisture-sensitive intermediates in the target compound's preparation. Ball-milling techniques enable:
Key innovations include:
Table 3: Solvent-Free vs. Traditional Synthesis Metrics
| Metric | Mechanochemical | Solution-Phase |
|---|---|---|
| Yield (%) | 88 | 79 |
| Reaction Time (hr) | 3 | 18 |
| E-Factor (kg waste/kg product) | 0.7 | 12.4 |
The Mannich reaction provides a three-component route to construct the aminomethyl bridge between the bromophenol and chlorofluorophenyl units. Regioselectivity is governed by:
Optimized conditions employ:
Table 4: Regioselectivity in Mannich Reactions
| Catalyst | Ortho:Para Ratio | Yield (%) |
|---|---|---|
| None (Thermal) | 1.2:1 | 45 |
| L-Proline | 3.8:1 | 72 |
| Chiral Phosphoric Acid | 12:1 | 88 |
Density functional theory (DFT) calculations corroborate that transition state stabilization through hydrogen bonding with the hydroxyl group drives ortho selectivity.
The halogenated phenolic framework of 4-bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol provides a sterically and electronically tunable platform for chiral auxiliary development. The bromine atom at the 4-position and the 3-chloro-4-fluoroaniline group introduce steric bulk and electronic anisotropy, which are critical for inducing enantioselectivity in asymmetric reactions.
Table 1 summarizes the efficacy of halogenated phenolic auxiliaries in asymmetric aldol reactions:
| Auxiliary Structure | Reaction Type | ee (%) | Reference |
|---|---|---|---|
| 4-Bromo-2-[(aryl)aminomethyl]phenol | Aldol Condensation | 88–92 | [3] [5] |
| 4-Chloro-2-[(aryl)aminomethyl]phenol | Mannich Reaction | 78–84 | |
| Non-halogenated Phenolic | Michael Addition | 45–60 | [5] |
The data highlight the superior performance of brominated variants, attributed to their balanced steric and electronic profiles [3] [6].
The bromine atom in 4-bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol serves as a reactive handle for transition metal-catalyzed cross-coupling reactions. Palladium and copper complexes are particularly effective in mediating these transformations.
The bromophenol derivative undergoes Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis. Key advancements include:
The bromine site also participates in C–N bond-forming reactions. Using Pd₂(dba)₃ and Xantphos, primary amines install at the 4-position with 80–88% yields. The chloro-fluoroaniline moiety does not interfere, demonstrating chemoselectivity [6].
The amino-methyl group in 4-bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol facilitates organocatalytic cycles, particularly in enamine and hydrogen-bond-mediated catalysis.
In aldol reactions, the primary amine forms enamine intermediates with ketones, enabling asymmetric C–C bond formation. For example:
The phenolic –OH and amino groups act as hydrogen-bond donors in Friedel-Crafts alkylations. A representative study showed 82% ee in indole alkylation products, with turnover numbers (TON) exceeding 500 [3] [5].
The electronic configuration of 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol has been extensively investigated using density functional theory methodologies, with particular emphasis on the widely adopted B3LYP functional. This hybrid functional, incorporating Becke's three-parameter exchange functional coupled with the Lee-Yang-Parr correlation functional, has demonstrated exceptional performance in modeling halogenated organic compounds [1]. The B3LYP functional has emerged as the most popular choice for computational studies of phenolic systems due to its balanced treatment of exchange-correlation interactions and its ability to accurately predict molecular geometries and electronic properties [2].
Comprehensive DFT studies on bromophenols have established that the complete series of nineteen bromophenol isomers can be accurately described using B3LYP/6-311G++(d,p) level calculations [3]. These investigations reveal that molecular structures and properties are profoundly influenced by intramolecular hydrogen bonding involving ortho-bromine substituents, steric effects, and inductive contributions from halogen substitution patterns. The systematic variation in electronic properties with increasing bromine substitution includes characteristic changes in bond lengths, with O-H bond elongation and C-O bond shortening being consistently observed across the series [3].
The electronic configuration analysis of 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol requires comprehensive evaluation of frontier molecular orbitals (FMOs), which govern the reactivity and electronic behavior of the compound. DFT calculations at the B3LYP/6-311G++(d,p) level provide detailed insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) characteristics [4]. The presence of multiple halogen substituents creates a complex electronic environment where each halogen contributes differently to the overall electron density distribution.
Research on related halogenated phenolic systems demonstrates that fluorine and chlorine substituents exhibit distinct electronic effects, with fluorine being more electronegative and chlorine showing stronger polarizability contributions [4]. The specific positioning of these halogens in the 3-chloro-4-fluorophenyl moiety significantly affects the electronic coupling with the brominated phenolic core. Studies on similar tetrahalogenated compounds reveal that the combined presence of bromine, chlorine, and fluorine creates unique electronic signatures that can be accurately captured through DFT calculations [4].
| Electronic Property | DFT Method | Basis Set | Key Findings |
|---|---|---|---|
| HOMO-LUMO Gap | B3LYP | 6-311G++(d,p) | Halogen substitution narrows energy gap [4] |
| Dipole Moment | B3LYP | 6-311G++(d,p) | Increased polarity with multiple halogens [1] |
| Polarizability | B3LYP | 6-311G++(d,p) | Bromine contributes significantly to α [5] |
| Electron Affinity | B3LYP | 6-311G++(d,p) | Enhanced by electron-withdrawing groups [6] |
| Ionization Energy | B3LYP | 6-311G++(d,p) | Stabilized by halogen substituents [7] |
The molecular orbital composition of 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol exhibits characteristic features arising from the interplay between aromatic π-systems and halogen lone pairs. DFT calculations reveal that the HOMO predominantly localizes on the phenolic ring system, with significant contributions from the hydroxyl oxygen and the aromatic carbon framework [8]. The LUMO distribution extends across both aromatic rings, with particular concentration on the halogenated phenyl moiety due to the electron-withdrawing nature of the chlorine and fluorine substituents.
Mulliken population analysis provides quantitative assessment of atomic charges and electron distribution patterns throughout the molecule [8]. The bromine atom typically carries a partial positive charge due to its participation in the aromatic system, while the chlorine and fluorine atoms exhibit more negative charges consistent with their electronegativities. The aminomethyl linker creates a bridge for electronic communication between the two aromatic systems, facilitating charge transfer processes that are crucial for understanding the compound's reactivity patterns.
Natural bond orbital (NBO) analysis offers complementary insights into the bonding characteristics and hyperconjugation effects within the molecule [8]. The presence of multiple halogens creates complex patterns of orbital mixing and charge delocalization that significantly influence the overall electronic structure. These effects are particularly pronounced in the region around the aminomethyl bridge, where the electron-donating amino group interacts with the electron-withdrawing halogenated aromatic system.
Density functional theory calculations provide comprehensive vibrational frequency analysis that enables direct comparison with experimental spectroscopic data. The vibrational spectrum of 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol exhibits characteristic peaks associated with various functional groups and halogen substituents [1]. The O-H stretching frequency, typically appearing around 3200-3600 cm⁻¹, shows systematic shifts depending on the hydrogen bonding environment and halogen substituent effects.
The aromatic C-H stretching modes, appearing in the 3000-3100 cm⁻¹ region, are sensitive to the electronic environment created by halogen substitution. The C-C aromatic stretching vibrations, observed around 1400-1600 cm⁻¹, reflect the degree of conjugation and electron delocalization within the aromatic systems. Halogen-specific vibrational modes, particularly C-Br, C-Cl, and C-F stretching frequencies, provide fingerprint identification for the compound and confirm the presence of multiple halogen substituents.
Time-dependent density functional theory (TD-DFT) calculations enable prediction of electronic absorption spectra and provide insights into excited-state properties [1]. The UV-vis absorption spectrum typically exhibits multiple absorption bands corresponding to π→π* and n→π* transitions within the aromatic systems. The presence of halogens modifies the electronic transitions through both inductive and resonance effects, leading to characteristic shifts in absorption maxima and oscillator strengths.
Molecular dynamics simulations of 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol require sophisticated force field parameterization to accurately capture the unique properties of halogenated compounds. The development of polarizable force fields based on classical Drude oscillator models has significantly improved the accuracy of simulations involving halogen-containing molecules [9]. These advanced force fields explicitly account for electronic polarization effects, which are crucial for modeling halogen bonding interactions and the dynamic behavior of heavily halogenated systems.
The accurate representation of halogen interactions in molecular dynamics requires specialized Lennard-Jones parameters for each halogen type, with particular attention to the anisotropic nature of halogen electron density distributions [9]. Studies on halogenated compounds demonstrate that conventional additive force fields often underestimate the strength of halogen bonds and fail to capture the directional preferences of these interactions. The implementation of polarizable models with atom-specific parameters for bromine, chlorine, and fluorine has shown remarkable improvement in reproducing experimental thermodynamic properties and structural characteristics.
Simulation protocols for phenolic systems typically involve extended equilibration periods to ensure proper sampling of conformational space, particularly around the flexible aminomethyl linker region [10]. The phenolic hydroxyl group exhibits dynamic hydrogen bonding behavior that influences the overall molecular conformation and intermolecular interactions. Proper treatment of these effects requires careful consideration of hydrogen bond geometries and the dynamic nature of proton transfer processes.
Reactive molecular dynamics simulations using the ReaxFF potential provide unprecedented insights into the chemical reactivity of phenolic systems under various conditions [11]. These simulations enable the observation of bond breaking and formation processes in real-time, offering direct visualization of reaction mechanisms and intermediate species formation. For 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol, reactive simulations can elucidate the preferred reaction pathways and identify the most reactive sites within the molecule.
The ReaxFF approach has been successfully applied to phenolic polymer systems, demonstrating its capability to model complex chemical processes involving aromatic compounds [11]. Activation energies calculated from Arrhenius analysis of temperature-dependent reaction rates show excellent agreement with experimental thermogravimetric analysis data. The ability to simulate chemical reactions at the molecular level provides valuable mechanistic insights that complement experimental observations and guide synthetic strategy development.
Reactive simulations reveal that phenolic compounds undergo characteristic decomposition pathways involving hydroxyl group elimination, aromatic ring fragmentation, and volatile compound formation [11]. The presence of multiple halogen substituents significantly influences these pathways by stabilizing certain intermediates and destabilizing others. The electron-withdrawing effects of halogens generally increase the activation barriers for nucleophilic attack while facilitating electrophilic substitution processes.
Molecular dynamics simulations enable the calculation of free energy profiles for various chemical processes, including conformational changes, intermolecular interactions, and chemical reactions [12]. The umbrella sampling method, combined with the weighted histogram analysis method (WHAM), provides accurate free energy surfaces for complex molecular systems. These calculations are particularly valuable for understanding the thermodynamic driving forces behind chemical reactivity and selectivity patterns.
Free energy perturbation calculations can assess the relative stability of different conformational states and provide insights into the dynamic behavior of flexible molecular regions [12]. The aminomethyl linker in 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol exhibits significant conformational flexibility, with multiple low-energy conformations accessible at room temperature. The relative populations of these conformers directly influence the chemical reactivity and spectroscopic properties of the compound.
Hydration free energy calculations provide important information about the solvation behavior of halogenated phenolic compounds [9]. The presence of multiple polar and nonpolar regions within the molecule creates a complex solvation environment that affects both solubility and chemical reactivity. Accurate prediction of solvation effects is crucial for understanding the behavior of these compounds in biological and environmental contexts.
Molecular dynamics simulations of phenolic compounds at interfaces, such as air-water or membrane-water boundaries, reveal unique behavior patterns that influence their environmental fate and biological activity [13]. The amphiphilic nature of 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol, with both hydrophobic aromatic regions and hydrophilic hydroxyl groups, promotes interfacial activity and potential bioaccumulation.
Simulation studies demonstrate that phenolic compounds exhibit preferential orientation at interfaces, with the hydroxyl group typically directed toward the aqueous phase while the aromatic system remains in the hydrophobic region [13]. This orientation maximizes favorable interactions while minimizing unfavorable ones, leading to significant surface activity and potential environmental persistence. The presence of multiple halogen substituents enhances the hydrophobic character and strengthens the interfacial partitioning tendency.
| Property | Classical MD | Reactive MD | Free Energy |
|---|---|---|---|
| Conformational Sampling | Extensive | Limited | Quantitative |
| Chemical Reactions | Not possible | Accurate | Energetics only |
| Thermodynamic Properties | Good | Excellent | Precise |
| Computational Cost | Low | High | Moderate |
| Time Scale | Microseconds | Nanoseconds | Picoseconds |
Transition state theory provides the fundamental framework for understanding the kinetics and mechanisms of chemical reactions involving 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol [14]. The identification and characterization of transition states require sophisticated computational approaches that can accurately locate saddle points on multidimensional potential energy surfaces. These calculations are essential for understanding reaction mechanisms, predicting reaction rates, and optimizing synthetic pathways.
The mathematical definition of a transition state as a first-order saddle point requires that the Hessian matrix exhibit exactly one negative eigenvalue, corresponding to the reaction coordinate [15]. Modern quantum chemical software packages employ various algorithms for transition state optimization, including quadratic synchronous transit (QST) methods and Berny optimization procedures. The choice of method depends on the complexity of the reaction and the availability of initial guess structures for reactants, products, and transition states.
Aromatic systems present unique challenges for transition state calculations due to the delocalized nature of their electronic structure and the potential for multiple competing reaction pathways [14]. The principle of nonperfect synchronization suggests that aromaticity development may be more advanced than bond changes in transition states, leading to unusual stabilization effects. This phenomenon has been observed in proton transfer reactions and electrophilic aromatic substitution processes involving phenolic compounds.
The synthetic pathways leading to 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol involve multiple electrophilic aromatic substitution reactions, each proceeding through well-defined transition states [16]. The bromination of phenolic compounds typically occurs through electrophilic attack at the ortho and para positions, with the hydroxyl group serving as a strongly activating, electron-donating substituent. The regioselectivity of these reactions depends on both electronic and steric factors that can be accurately predicted through transition state calculations.
The mechanism of phenol bromination involves the formation of a σ-complex intermediate, also known as an arenium ion, which represents the rate-determining step of the reaction [17]. The transition state for this process exhibits partial positive charge development on the aromatic ring, with the attacking electrophile forming a partial bond to the carbon center. The energy barrier for this process is significantly lowered by the electron-donating effect of the hydroxyl group, which stabilizes the positive charge through resonance.
Selective bromination protocols have been developed that minimize over-bromination and maximize the formation of mono-brominated products [17]. These methods often employ specific catalysts or reaction conditions that control the electrophilicity of the brominating agent and the selectivity of the reaction. Computational studies of these processes provide insights into the factors governing selectivity and enable the development of improved synthetic methodologies.
The introduction of multiple halogen substituents in phenolic compounds requires careful consideration of the electronic effects and steric interactions that govern regioselectivity [18]. The synthesis of compounds like 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol involves sequential halogenation steps, each with distinct transition state characteristics and energy barriers. The electron-withdrawing effects of previously installed halogens significantly influence the reactivity of remaining positions.
Computational analysis of halogenation transition states reveals that the energy barriers are highly sensitive to the electronic environment created by existing substituents [19]. Electron-withdrawing groups generally increase the activation energy for further electrophilic substitution, while electron-donating groups decrease it. The specific positioning of halogen substituents creates complex patterns of electronic activation and deactivation that can be accurately predicted through transition state calculations.
The regioselectivity of halogenation reactions depends on the relative energies of competing transition states leading to different isomeric products [20]. Para-selective bromination is generally favored for phenolic compounds due to the minimal steric hindrance and optimal electronic interaction between the hydroxyl group and the incoming electrophile. However, the presence of ortho-directing groups can alter this selectivity pattern and lead to the formation of ortho-substituted products.
The formation of the aminomethyl bridge in 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol involves nucleophilic substitution or coupling reactions that proceed through characteristic transition states [21]. These reactions typically involve the attack of an amine nucleophile on an electrophilic carbon center, such as a benzylic halide or an activated methylene group. The transition state for these processes exhibits partial bond formation between the nitrogen and carbon atoms, with concurrent bond breaking of the leaving group.
The mechanism of aminomethylation reactions can proceed through either SN1 or SN2 pathways, depending on the stability of the carbocation intermediate and the steric environment around the reaction center [21]. SN2 mechanisms are characterized by concerted bond formation and breaking, with the transition state exhibiting a trigonal bipyramidal geometry around the carbon center. SN1 mechanisms involve discrete carbocation intermediates, with the transition state corresponding to ionization of the carbon-leaving group bond.
Computational studies of coupling reactions reveal that the energy barriers are highly dependent on the electronic properties of both the nucleophile and the electrophile [21]. Electron-rich amines exhibit lower activation barriers for nucleophilic attack, while electron-deficient electrophiles facilitate the coupling process. The presence of halogen substituents on the aromatic rings influences the reaction through both inductive and resonance effects, with the overall impact depending on the specific substitution pattern.
| Reaction Type | Mechanism | Transition State | Activation Energy |
|---|---|---|---|
| Bromination | Electrophilic | σ-complex | 15-25 kcal/mol [17] |
| Chlorination | Electrophilic | σ-complex | 20-30 kcal/mol [19] |
| Fluorination | Electrophilic | σ-complex | 25-35 kcal/mol [22] |
| Aminomethylation | Nucleophilic | SN2-like | 10-20 kcal/mol [21] |
| Coupling | Nucleophilic | Addition | 5-15 kcal/mol [21] |
The accurate calculation of transition states for complex organic reactions requires the use of high-level computational methods that can properly account for electron correlation effects and basis set completeness [23]. Density functional theory methods, particularly those incorporating dispersion corrections, have proven highly effective for studying transition states in aromatic systems. The B3LYP functional, augmented with empirical dispersion corrections, provides an excellent balance between accuracy and computational efficiency.
Validation of computed transition states requires comparison with experimental kinetic data, including activation energies, reaction rates, and product distributions [23]. Kinetic isotope effect studies provide particularly stringent tests of computed transition state structures, as they are sensitive to the precise geometry and vibrational frequencies of the transition state. The agreement between computed and experimental isotope effects confirms the accuracy of the calculated transition state structures.
Intrinsic reaction coordinate (IRC) calculations provide definitive proof that a computed stationary point represents a true transition state connecting specific reactants and products [23]. These calculations follow the reaction pathway in both directions from the transition state, confirming that it lies on the minimum energy path between reactants and products. The IRC analysis also provides insights into the nature of the reaction coordinate and the timing of various bond-making and bond-breaking processes.